molecular formula C16H18ClNO3 B2828597 2-(2-chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide CAS No. 1790194-48-7

2-(2-chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide

Cat. No.: B2828597
CAS No.: 1790194-48-7
M. Wt: 307.77
InChI Key: QLPSVSXOKLXIQB-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide is an organic compound with a complex structure that includes a chlorophenyl group, a furan ring, and a hydroxy-methylpropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of phenylacetic acid to form 2-chlorophenylacetic acid. This intermediate is then reacted with 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine under appropriate conditions to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize the reaction conditions and improve yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring using hydrogenation catalysts such as palladium on carbon.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative

    Reduction: Formation of a tetrahydrofuran derivative

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(2-chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxypropyl)acetamide
  • 2-(2-chlorophenyl)-N-(3-(furan-2-yl)-2-methylpropyl)acetamide
  • 2-(2-chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-ethylpropyl)acetamide

Uniqueness

2-(2-chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide is unique due to the presence of both a hydroxy group and a methyl group on the propyl chain, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3/c1-16(20,10-13-6-4-8-21-13)11-18-15(19)9-12-5-2-3-7-14(12)17/h2-8,20H,9-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPSVSXOKLXIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)CC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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